
tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate is a complex organic compound that belongs to the class of isoindoles. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the isoindole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators. The tert-butyl ester group can be introduced using tert-butyl hydroperoxide under metal-free conditions .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through SN1 or SN2 mechanisms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of radical initiators.
Esterification: Tert-butyl hydroperoxide under metal-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindoles, while oxidation reactions can produce corresponding oxides.
Aplicaciones Científicas De Investigación
Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a probe in NMR studies.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications may vary.
Industry: Utilized in the synthesis of complex molecular architectures.
Mecanismo De Acción
The mechanism of action of tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate involves its interaction with specific molecular targets. For example, in substitution reactions, the compound may form a carbocation intermediate, which then reacts with nucleophiles . The exact pathways and molecular targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate .
Tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate: shares similarities with other tert-butyl esters and brominated isoindoles.
Propiedades
Fórmula molecular |
C14H18BrNO2 |
|---|---|
Peso molecular |
312.20 g/mol |
Nombre IUPAC |
tert-butyl (1R)-5-bromo-1-methyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO2/c1-9-12-6-5-11(15)7-10(12)8-16(9)13(17)18-14(2,3)4/h5-7,9H,8H2,1-4H3/t9-/m1/s1 |
Clave InChI |
DKJXHDWXPQAPDW-SECBINFHSA-N |
SMILES isomérico |
C[C@@H]1C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br |
SMILES canónico |
CC1C2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


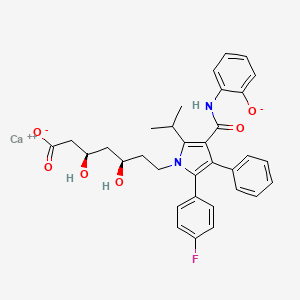
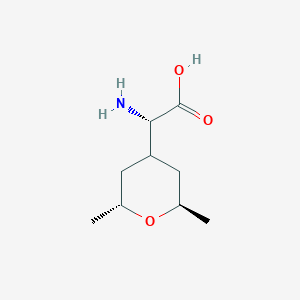

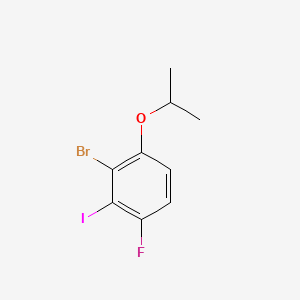

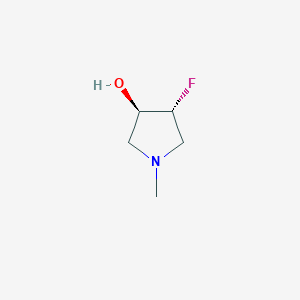

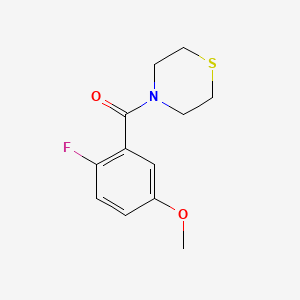



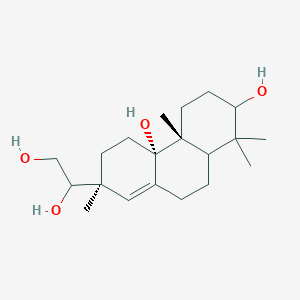
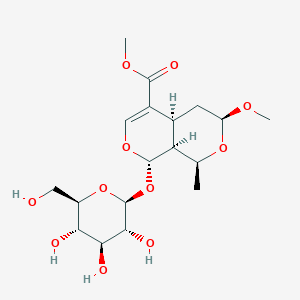
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
